
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is an organic compound characterized by the presence of two bromine atoms and a tetramethylated butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine typically involves the bromination of alkenes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, with room temperature being sufficient for the bromination process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of more scalable and cost-effective bromination techniques. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been shown to be an efficient brominating reagent for various alkenes . This method offers advantages such as low cost, short reaction times, and excellent yields.
化学反応の分析
Types of Reactions
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bromide, orthoperiodic acid, and tetrabutylammonium bromide . Reaction conditions vary depending on the desired product but often involve room temperature and mild solvents such as dichloromethane.
Major Products
The major products formed from these reactions include various brominated alkanes and alkenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying biological interactions and mechanisms.
作用機序
The mechanism of action of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include halogen bonding and electrophilic addition reactions .
類似化合物との比較
Similar Compounds
2,3-Dibromobutane: A simpler brominated alkane with similar reactivity.
2,3-Dibromo-1,4-naphthoquinone: Another brominated compound with applications in organic synthesis.
2,3-Dibromo-N-methylmaleimide: A structurally related compound used in various chemical reactions.
Uniqueness
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is unique due to its tetramethylated butene backbone, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific research and industrial applications.
特性
CAS番号 |
880263-56-9 |
|---|---|
分子式 |
C8H16Br2N2 |
分子量 |
300.03 g/mol |
IUPAC名 |
2,3-dibromo-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C8H16Br2N2/c1-11(2)5-7(9)8(10)6-12(3)4/h5-6H2,1-4H3 |
InChIキー |
ZXNJBDNQUCVLNI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=C(CN(C)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
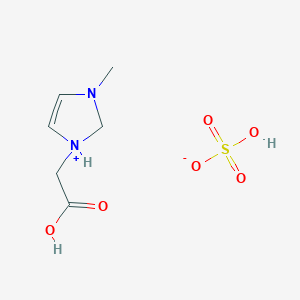
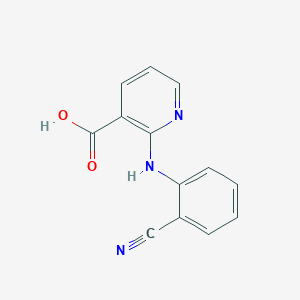
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
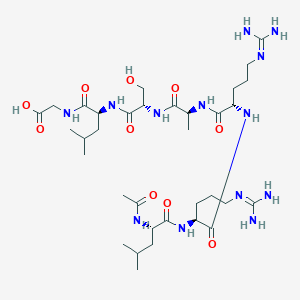
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
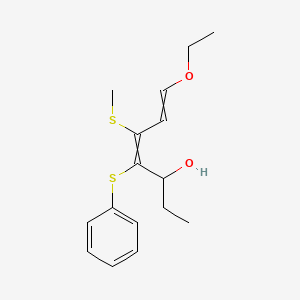
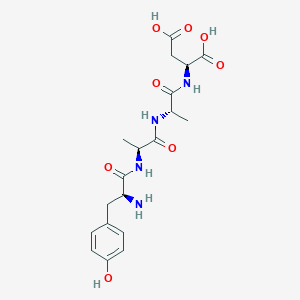
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
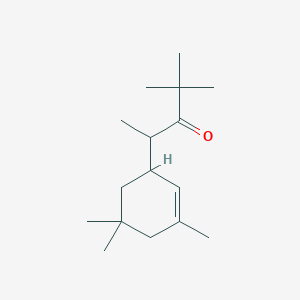
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)
